Betahistine Mesilate

Description

Properties

IUPAC Name |

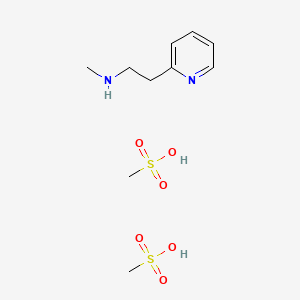

methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;2*1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJJDYGJCNTNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=N1.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5638-76-6 (Parent) | |

| Record name | Betahistine mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54856-23-4 | |

| Record name | Betahistine mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(ethylammonio)-N-methylpyridinium dimethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAHISTINE MESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1L0E3R43Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms and Neurobiological Actions of Betahistine Mesylate

Interaction with Histamine (B1213489) Receptors

Betahistine (B147258) mesylate's interaction with histamine receptors is central to its clinical effects. It demonstrates a distinct affinity profile for different histamine receptor subtypes, leading to a cascade of neurobiological actions.

Histamine H1 Receptor Agonism (Weak/Partial)

Betahistine mesylate acts as a weak partial agonist on histamine H1 receptors. ijbcp.comnih.govnih.gov This agonistic activity, although not as potent as its effect on H3 receptors, contributes to its therapeutic profile, particularly in the inner ear. thieme-connect.comnih.gov

The agonistic action of betahistine on H1 receptors located on blood vessels within the inner ear leads to vasodilation. patsnap.comdrugbank.comgoogle.com This results in increased blood flow and permeability of the microcirculation in the inner ear, which is thought to help in reducing endolymphatic pressure. patsnap.comdrugbank.comebi.ac.uk Animal studies have demonstrated that betahistine can improve blood circulation in the striae vascularis of the inner ear, likely by relaxing the precapillary sphincters. medsafe.govt.nz This vasodilatory effect is a key mechanism proposed to alleviate symptoms associated with Meniere's disease. google.com

By stimulating H1 receptors, betahistine mesylate improves microcirculation within the inner ear. patsnap.comnih.govrad-ar.or.jp This enhancement of blood flow is believed to ensure an adequate supply of oxygen and nutrients to the delicate structures of the inner ear, thereby helping to stabilize their function. patsnap.com The improvement in labyrinthine microcirculation is a well-documented effect of betahistine and is considered a significant contributor to its therapeutic benefits in vestibular disorders. nih.govresearchgate.net

Histamine H3 Receptor Antagonism/Inverse Agonism (Potent)

Table 1: Betahistine Mesylate's Interaction with Histamine Receptors

| Receptor | Action | Potency |

|---|---|---|

| Histamine H1 | Agonist (Partial) | Weak |

| Histamine H3 | Antagonist/Inverse Agonist | Potent |

As an H3 receptor antagonist, betahistine blocks the presynaptic H3 autoreceptors on histaminergic neurons. patsnap.comnih.govnih.gov These autoreceptors normally function to inhibit the synthesis and release of histamine. By blocking them, betahistine effectively removes this inhibitory feedback loop, leading to an increased turnover and release of histamine from histaminergic nerve endings in the brain. patsnap.comnih.govmedsafe.govt.nz This enhancement of histaminergic neurotransmission is a key central mechanism of betahistine's action. nih.gov

The antagonism of H3 receptors by betahistine also extends to heteroreceptors located on other, non-histaminergic neurons. nih.gov By blocking these H3 heteroreceptors, betahistine can modulate the release of several other important neurotransmitters in the brain. nih.govwikipedia.org Research has shown that betahistine can increase the release of:

Acetylcholine patsnap.comnih.govgoogle.comhearingreview.com

Dopamine nih.govhearingreview.comnih.gov

Norepinephrine google.comhearingreview.comwikipedia.org

Serotonin drugbank.comgoogle.comwikipedia.org

GABA (Gamma-Aminobutyric Acid) researchgate.netwikipedia.org

Table 2: Neurotransmitters Modulated by Betahistine Mesylate via H3 Receptor Antagonism

| Neurotransmitter | Effect of Betahistine |

|---|---|

| Histamine | Increased Release |

| Acetylcholine | Increased Release |

| Dopamine | Increased Release |

| Norepinephrine | Increased Release |

| Serotonin | Increased Release |

| GABA | Modulated Release |

Histamine H4 Receptor Modulation

Recent research has highlighted the role of the histamine H4 receptor in the mechanism of action of betahistine.

Co-expression with H3 Receptors in Vestibular Neurons

Studies have demonstrated the presence of transcripts for both histamine H3 and H4 receptors in the vestibular ganglia of rats. nih.govnih.gov This co-expression suggests a potential for complex interactions and combined effects of betahistine on these receptors within the vestibular system. ijbcp.com The presence of both receptor types in primary vestibular neurons is a critical finding for understanding the compound's multifaceted action. nih.gov

Inhibitory Effect on Vestibular Neuron Activity

Betahistine has been shown to inhibit the evoked action potential firing in vestibular neurons, an effect that is believed to be mediated, at least in part, through the H4 receptor. nih.govnih.gov This inhibitory action commences at micromolar concentrations. nih.govnih.gov Selective H4 receptor antagonists have a pronounced inhibitory effect on the activity of vestibular neurons, further underscoring the potential of H4 receptor modulation as a therapeutic target for vestibular disorders. nih.govnih.gov The inhibitory effects of betahistine on vestibular neuron firing may be attributable to its low-affinity antagonism at the H4 receptor. nih.gov

Histamine H2 Receptor Activity (Negligible)

The pharmacological activity of betahistine at the histamine H2 receptor is considered to be negligible. geneesmiddeleninformatiebank.nlmedsafe.govt.nzmdpi.com This lack of significant interaction with H2 receptors distinguishes its mechanism from other histamine-related compounds and focuses its primary actions on H1, H3, and H4 receptors. thieme-connect.com

Central Nervous System Effects

Betahistine mesylate exerts significant modulatory effects within the central nervous system, which are central to its therapeutic efficacy in vestibular disorders. ijbcp.compatsnap.com These effects are primarily mediated through its interaction with the histaminergic system, leading to an increase in histamine synthesis and release in the brain. ijbcp.comncats.io

Modulation of Vestibular Nuclei Activity

A key central action of betahistine is the modulation of neuronal activity within the vestibular nuclei. ijbcp.compatsnap.comdrugbank.comuni-muenchen.de By acting as a potent antagonist of histamine H3 autoreceptors, betahistine increases the turnover and release of histamine in the vestibular nuclei. medsafe.govt.nzncats.ioresearchgate.net This elevated level of histamine is thought to help rebalance (B12800153) the neuronal activity between the vestibular nuclei on both sides of the brainstem, which is often imbalanced in vestibular disorders. researchgate.netresearchgate.net This rebalancing is a crucial aspect of central vestibular compensation. ncats.iopatsnap.com Furthermore, betahistine has been found to have a dose-dependent inhibitory effect on the spike generation of neurons in the lateral and medial vestibular nuclei. geneesmiddeleninformatiebank.nlmedsafe.govt.nz

Normalization of Neuronal Firing Rate

Betahistine contributes to the normalization of the neuronal firing rate in the vestibular nuclei. patsnap.com This stabilization of neural activity is crucial for reducing the frequency and severity of vertigo attacks and aids in the central compensation process following vestibular damage. patsnap.com By modulating the release of various neurotransmitters through H3 receptor antagonism, betahistine helps to restore proper balance and decrease vertigo symptoms. drugbank.comwikipedia.org This effect on neuronal firing is a key component of its mechanism in facilitating vestibular recovery. uni-muenchen.deslideshare.net

Rebalancing Neural Resting Activity

Betahistine mesylate plays a crucial role in rebalancing the neural resting activity within the vestibular nuclei, particularly following a unilateral vestibular lesion. researchgate.netnih.gov This imbalance between the lesioned and healthy sides is a primary contributor to the symptoms of vertigo. Betahistine's influence on the vestibular nuclei helps to normalize the firing rate of these neurons, which is critical for reducing the frequency and severity of vertigo attacks. patsnap.com The compound is thought to reduce the asymmetrical functioning of the sensory vestibular organs. drugbank.com This action is believed to be mediated through its effects on histamine H1, H2, and H3 receptors, which collectively contribute to reducing the imbalance in spontaneous resting activity between the bilateral vestibular nuclei complexes. researchgate.net By stabilizing this neural activity, betahistine aids in the central compensation process after vestibular damage. patsnap.com

Influence on Cortical and Subcortical Structures

The influence of betahistine extends to various cortical and subcortical structures. The increased release of histamine, driven by H3 receptor antagonism, has excitatory effects on the neuronal activity within these brain regions. nih.govijbcp.com This effect is primarily mediated through the activation of histamine H1 receptors. nih.gov While not a direct action on the vestibular system itself, this generalized excitatory effect on cortical and subcortical neurons is believed to indirectly support the restoration of vestibular functions. nih.govpaochien.com.tw

Role in Brain Arousal and Sensorimotor Activity

The upregulation of histamine induced by betahistine may lead to a state of general brain arousal, which in turn facilitates sensorimotor activity. researchgate.netnih.govthieme-connect.com This heightened state of arousal is considered a crucial factor for promoting functional recovery and behavioral adaptation following vestibular damage. researchgate.net While sedation is known to impede vestibular compensation, enhancing brain arousal through the histaminergic system may accelerate this process. thieme-connect.com This mechanism is thought to contribute to the therapeutic benefits observed during vestibular rehabilitation. google.comgoogle.com

Vestibular System Modulation

Betahistine mesylate directly and indirectly modulates the vestibular system through several key actions. It is recognized for its ability to improve microcirculation within the inner ear and facilitate the brain's adaptation to vestibular imbalances. nih.govnih.gov

Vestibular Compensation Facilitation

Betahistine is known to promote and facilitate central vestibular compensation, the process by which the brain adapts to and recovers from vestibular lesions. ijorl.comnih.govmedsafe.govt.nzgeneesmiddeleninformatiebank.nl Animal studies have demonstrated that betahistine can accelerate vestibular recovery following unilateral neurectomy. medsafe.govt.nzgeneesmiddeleninformatiebank.nl This accelerative effect is attributed to its antagonism of H3 receptors, which leads to an upregulation of histamine turnover and release. medsafe.govt.nzgeneesmiddeleninformatiebank.nl In human studies, it has been observed that treatment with betahistine reduced the recovery time after vestibular neurectomy. medsafe.govt.nzgeneesmiddeleninformatiebank.nl By rebalancing neuronal activity between the contralateral vestibular nuclei, betahistine helps improve static symptoms in patients with unilateral vestibular loss. nih.gov

Table 1: Effects of Betahistine on Vestibular Compensation

| Finding | Mechanism | Supporting Evidence |

| Accelerated Recovery | Promotes and facilitates central vestibular compensation. medsafe.govt.nzgeneesmiddeleninformatiebank.nl | Reduces recovery time after unilateral vestibular neurectomy in animal and human studies. nih.govmedsafe.govt.nzgeneesmiddeleninformatiebank.nl |

| Rebalancing Neural Activity | Reduces the asymmetry in neuronal firing rates between the vestibular nuclei of the affected and healthy sides. nih.gov | Improves static symptoms (e.g., body sway, ocular cyclotorsion) in patients post-neurectomy. nih.gov |

| Histamine Upregulation | H3 receptor antagonism increases histamine turnover and release. medsafe.govt.nzgeneesmiddeleninformatiebank.nl | This is a key characteristic of its effect on facilitating compensation. medsafe.govt.nzgeneesmiddeleninformatiebank.nl |

Reduction of Endolymphatic Pressure (Endolymphatic Hydrops)

Betahistine mesylate is believed to reduce the excessive accumulation of fluid in the inner ear, a condition known as endolymphatic hydrops, which is a primary pathological feature of Ménière's disease. patsnap.comtruemeds.in The proposed mechanism for this effect involves the improvement of microcirculation in the inner ear. ijbcp.comnih.gov As a weak H1 receptor agonist, betahistine promotes vasodilation of the precapillary sphincters in the stria vascularis. patsnap.commedsafe.govt.nzgeneesmiddeleninformatiebank.nl This action increases blood flow and vascular permeability in the inner ear, which is thought to help alleviate the pressure of the endolymphatic fluid, thereby mitigating symptoms like vertigo, tinnitus, and hearing loss. patsnap.comontosight.aidrugbank.com

Effect on Semicircular Canal Ampulla Resting Discharge Rate

Betahistine mesylate exerts a notable influence on the resting discharge rate of the semicircular canal ampulla, a key component of the vestibular system responsible for detecting rotational movements of the head. Research indicates that betahistine and its primary metabolite, aminoethylpyridine, act as vestibular suppressants by reducing the baseline firing rate of the ampullary nerves. thieme-connect.commednexus.orgresearchgate.net This sedative effect on the resting labyrinth is considered a significant contributor to its therapeutic action in mitigating vertigo symptoms. thieme-connect.comresearchgate.netresearchgate.net

The mechanism underlying this reduction in resting discharge is multifaceted. Studies on isolated frog semicircular canals have demonstrated that perilymphatic administration of betahistine markedly decreases the ampullar receptor resting discharge. nih.gov This suggests a direct effect on the peripheral vestibular sensory organs. nih.gov It is hypothesized that by lowering the resting firing rate, betahistine diminishes the uncontrolled fluctuations in vestibular receptor discharge that are often the cause of vertigo. nih.gov

Furthermore, the action of betahistine is not limited to the peripheral labyrinth. It also influences the vestibular nuclei within the central nervous system, contributing to a rebalancing of neural activity between the healthy and affected sides, which is crucial for vestibular compensation. thieme-connect.comnih.gov This dual action, both peripherally at the semicircular canal ampulla and centrally at the vestibular nuclei, underscores the compound's role in stabilizing the vestibular system. thieme-connect.compatsnap.com

While the primary effect is a reduction in the resting discharge rate, it is important to note that the mechanically evoked responses of the ampullar receptors are only slightly affected. nih.gov This selectivity allows betahistine to quell the abnormal baseline activity causing vertigo without significantly impairing the vestibular system's ability to respond to actual head movements.

The following table summarizes key research findings on the effect of betahistine on the semicircular canal ampulla:

| Study Focus | Key Finding | Implication |

| Direct Vestibular Action | Betahistine and its metabolite, aminoethylpyridine, reduce the resting firing rate of the semicircular canal ampulla. thieme-connect.commednexus.orgresearchgate.net | Acts as a vestibular sedative, providing symptomatic relief from vertigo. thieme-connect.com |

| Peripheral Mechanism | Perilymphatic administration in isolated frog semicircular canals significantly reduces ampullar receptor resting discharge. nih.gov | Suggests a direct suppressive effect on the peripheral vestibular end organs. nih.gov |

| Central Compensation | Influences vestibular nuclei to help rebalance neural activity between the two sides of the vestibular system. thieme-connect.comnih.gov | Facilitates the central nervous system's adaptation to vestibular deficits. ncats.io |

| Selective Action | While reducing the resting discharge rate, it has minimal impact on mechanically evoked responses. nih.gov | Suppresses vertigo-inducing signals without significantly compromising normal balance function. |

Preclinical and Animal Model Research of Betahistine Mesylate

Mitigating Blue Light-Induced Damage in Drosophila Models

Research has increasingly focused on the detrimental effects of blue light (BL) exposure on biological systems, including accelerated aging and cellular damage. The fruit fly, Drosophila melanogaster, has emerged as a valuable model organism for investigating these impacts due to its genetic tractability and conserved biological pathways. Studies have explored the potential of Betahistine (B147258) mesylate in mitigating the adverse effects of blue light exposure in these models.

Research Findings on Blue Light Damage and Betahistine Mesylate Intervention

Studies utilizing Drosophila melanogaster have demonstrated that chronic exposure to blue light can lead to accelerated aging, characterized by a reduced lifespan and neurodegeneration, even in flies with genetically ablated eyes. This suggests that blue light can damage tissues not specialized for light perception, potentially through mechanisms involving oxidative stress and impaired mitochondrial function researchgate.netresearchgate.net.

Research investigating the protective role of Betahistine mesylate in Drosophila exposed to blue light has yielded promising results. Specifically, findings indicate that a high concentration of Betahistine mesylate can significantly reduce initial mortality rates in male flies subjected to blue light irradiation nih.govpatsnap.com. This intervention appears to mitigate the direct damage caused by blue light, thereby delaying the aging process and extending the average lifespan of the exposed male Drosophila nih.govpatsnap.com. Furthermore, observations have shown a notable decrease in locomotor activity in male Drosophila that ingested Betahistine mesylate when subsequently exposed to blue light, suggesting a potential impact on physiological responses to light stress nih.govpatsnap.com.

The experimental setup for these investigations often involves exposing Drosophila to specific intensities of blue light, such as 3000 lx, and observing various physiological parameters, including lifespan, food intake, spontaneous activity, and sleep duration nih.govpatsnap.com.

Data Table: Betahistine Mesylate Effects in Blue Light-Exposed Drosophila Models

| Parameter Assessed | Observation with Betahistine Mesylate (High Concentration) under Blue Light Exposure | Reference(s) |

| Initial Mortality (b0) in Male Flies | Decreased | nih.govpatsnap.com |

| Blue Light-Induced Damage Mitigation | Mitigated | researchgate.netnih.govpatsnap.comdntb.gov.ua |

| Aging Process Acceleration | Delayed | nih.govpatsnap.com |

| Average Lifespan | Extended | nih.govpatsnap.com |

| Locomotor Activity (upon blue light exposure) | Significantly decreased | nih.govpatsnap.com |

Potential Mechanisms

While the precise mechanisms by which Betahistine mesylate exerts its protective effects in this context are still under investigation, previous research suggests that blue light exposure can impair mitochondrial function in flies researchgate.netresearchgate.net. Betahistine mesylate has been noted in other experimental contexts for its antioxidant and neuroprotective properties nih.gov, which could potentially contribute to its ability to counteract blue light-induced cellular stress in Drosophila.

Compound List:

Betahistine mesylate

Blue light (BL)

Reactive Oxygen Species (ROS)

Glutamate

Gamma-aminobutyric acid (GABA)

Clinical Research and Efficacy Studies of Betahistine Mesylate

Methodological Considerations in Clinical Trials

The evaluation of betahistine (B147258) mesylate's efficacy is complicated by several factors inherent in the design and execution of clinical trials.

Many clinical trials of betahistine mesylate have been flagged for a high or unclear risk of bias. universiteitleiden.nlnih.gov Issues with randomization and blinding procedures are common in older studies, which can introduce systematic errors and cast doubt on the validity of the findings. e-lactancia.orgnih.gov For example, in some trials, the method of allocation concealment was not clearly described, leaving open the possibility of selection bias. nih.gov

The placebo effect is another significant confounding factor in Ménière's disease trials. bmj.comnih.gov The fluctuating and subjective nature of symptoms like vertigo means that patients may report improvement even when receiving an inactive treatment. nih.govvestibular.org A meta-analysis of placebo effects in Ménière's disease trials revealed that a substantial percentage of patients in placebo groups report symptomatic improvement, particularly in subjective outcomes like vertigo episodes. nih.gov This highlights the critical importance of well-designed, double-blind, placebo-controlled trials to differentiate the pharmacological effects of betahistine mesylate from the placebo response. vestibular.orgnih.gov

Efficacy in Ménière's Disease

Ménière's disease is a primary indication for betahistine mesylate, with the goal of treatment being the reduction of vertigo attacks and associated symptoms. wikipedia.orgdrugbank.com

The evidence for betahistine mesylate's effectiveness in reducing vertigo in Ménière's disease is mixed and often of low certainty. medwave.cl While some studies have suggested a benefit in reducing the frequency and severity of vertigo attacks, others have failed to show a significant difference compared to placebo. nih.govbmj.com A large, multicenter, double-blind, randomized, placebo-controlled trial (the BEMED trial) found no significant difference between low-dose betahistine, high-dose betahistine, and placebo in reducing the incidence of vertigo attacks. bmj.comthieme-connect.com However, it is worth noting that a significant decline in attack rates was observed in all treatment arms, including the placebo group, over the nine-month period. bmj.com

Other analyses and reviews have indicated that betahistine might reduce the number and intensity of vertigo attacks, but the evidence is generally considered to be of low quality due to methodological limitations in the included studies. medwave.cl For instance, a meta-analysis of 12 studies suggested that betahistine had a favorable effect on vertigo symptoms, but acknowledged the heterogeneity of the studies. nih.gov Some studies have reported a significant reduction in vertigo frequency and duration with betahistine mesylate augmentation. dovepress.comijbcp.com

| Study/Analysis | Key Finding on Vertigo Reduction | Certainty of Evidence |

|---|---|---|

| BEMED Trial (2016) | No significant difference in attack incidence between betahistine (low or high dose) and placebo. bmj.com | High |

| Cochrane Review (2016) | Insufficient evidence to determine if betahistine has any effect on vertigo. nih.gov | Low |

| Meta-analysis (Medwave, 2017) | Might reduce the number and intensity of vertigo attacks. medwave.cl | Low |

| Salami et al. (1984) | Statistically significant benefit of betahistine over placebo in reducing vertigo intensity and frequency. nih.gov | Low (due to study design) |

| Yi et al. (2018) | Carbamazepine (B1668303) plus betahistine mesilate showed a greater reduction in vertigo frequency and duration compared to carbamazepine alone or oxcarbazepine (B1677851) plus this compound. ijbcp.com | Moderate |

The effect of betahistine mesylate on other symptoms of Ménière's disease, such as tinnitus and aural fullness, is also not well-established. universiteitleiden.nl Some studies have suggested a potential reduction in tinnitus with betahistine treatment, while others have found no significant difference compared to placebo. e-lactancia.orgnih.gov One well-conducted trial showed no effect of betahistine on tinnitus. wikipedia.org A Cochrane review focusing on tinnitus found very limited and low-quality evidence, with no significant difference in tinnitus loudness between betahistine and placebo. cochranelibrary.comnih.gov

Data on the effect of betahistine on aural fullness is even more scarce, with some studies finding no change and others suggesting a possible reduction. e-lactancia.org In one systematic review, data on aural fullness could not be extracted from any of the included studies. universiteitleiden.nl

| Study/Analysis | Key Finding on Tinnitus and Aural Fullness | Certainty of Evidence |

|---|---|---|

| Cochrane Review (2011) | Some trials suggested a reduction in tinnitus, but effects may be due to bias. No effect on hearing loss. nih.gov | Low |

| Cochrane Review (2018) | No significant difference in tinnitus loudness between betahistine and placebo. cochranelibrary.com | Very Low |

| Ricci 1987 & Schmidt 1992 | Found no difference from placebo for aural fullness. e-lactancia.org | Low |

| Salami 1984 | Found a significant reduction in aural fullness with betahistine. e-lactancia.org | Low |

Betahistine is thought to act by improving microcirculation in the inner ear and modulating the activity of vestibular nuclei. e-lactancia.orgpatsnap.com Some studies suggest that betahistine may improve vestibular function. drugbank.com It is purported to reduce the asymmetrical functioning of sensory vestibular organs. drugbank.com However, there is a lack of high-quality evidence from clinical trials to definitively support a significant improvement in objective measures of vestibular function. nih.gov One review noted insufficient information on the effect of betahistine on objective tests of inner ear balance organ function. nih.gov While some research points to a role for betahistine in facilitating vestibular compensation, more robust clinical data is needed.

Efficacy in Other Vestibular Disorders

While widely recognized for its use in Meniere's disease, research has extended to the application of betahistine mesylate in a range of other vestibular pathologies.

Benign Paroxysmal Positional Vertigo (BPPV)

Betahistine mesylate has been evaluated as an adjunct to canalith repositioning procedures, such as the Epley maneuver, for the treatment of BPPV. nih.gov The rationale is that while the maneuver addresses the mechanical issue of displaced otoconia, betahistine may help in managing residual dizziness and promoting faster recovery. bjorl.orgijorl.com

A systematic review and meta-analysis of eight randomized controlled trials (RCTs) involving 516 participants found that adding betahistine to the Epley maneuver did not show a clinically significant difference in the Dizziness Handicap Inventory (DHI) score or on provocation maneuvers after one week. mednexus.orgnih.gov However, a statistically significant reduction in Visual Analog Scale (VAS) scores for vertigo was observed after four weeks of combined treatment, suggesting a potential long-term benefit. mednexus.orgnih.gov Another meta-analysis of nine RCTs with 860 patients concluded that the combination of Epley's maneuver and betahistine significantly improved the DHI score compared to the maneuver alone. nih.gov

One study involving 100 subjects demonstrated that while the Epley maneuver alone was highly successful (94-96% success rate), the group receiving add-on betahistine therapy showed a significantly greater improvement in both VAS scores and DHI scores compared to the group treated with the maneuver alone. bjorl.org Similarly, a randomized placebo-controlled trial reported that patients receiving betahistine after the Epley maneuver were 3.18 times more likely to have no residual dizziness compared to the placebo group. bjorl.org

Conversely, some research has yielded conflicting results, highlighting the need for more studies to clarify the efficacy of betahistine in different types of vertigo. bjorl.org

Table 1: Summary of Clinical Studies on Betahistine Mesylate in BPPV

| Study Design | Number of Participants | Intervention Groups | Key Findings |

|---|---|---|---|

| Systematic Review & Meta-Analysis mednexus.orgnih.gov | 516 (8 RCTs) | Epley Maneuver + Betahistine vs. Epley Maneuver Alone | No significant difference at 1 week; significant reduction in VAS at 4 weeks with betahistine. |

| Meta-Analysis nih.gov | 860 (9 RCTs) | Epley's Maneuver + Betahistine vs. Epley's Maneuver Alone | Significant improvement in DHI score with combined therapy. |

| Randomized Controlled Trial bjorl.org | 100 | Epley + Betahistine vs. Epley Alone vs. Betahistine Alone | Significantly greater improvement in VAS and DHI scores with combined therapy. |

| Randomized Placebo-Controlled Trial bjorl.org | 117 | Epley + Betahistine vs. Epley + Dimenhydrinate (B1670652) vs. Epley + Placebo | Betahistine group 3.18 times more likely to have no residual dizziness vs. placebo. |

Vestibular Neuritis

In the context of vestibular neuritis, an acute inflammation of the vestibular nerve, betahistine is thought to aid in the central vestibular compensation process. Studies have suggested that betahistine can improve the recovery of static symptoms in patients with unilateral vestibular loss. ijbcp.com One study found that patients with vestibular neuritis treated with betahistine dihydrochloride (B599025) became effectively normal one month after the unilateral vestibular neurotomy (UVN), compared to three months for those on a placebo. ijbcp.com

Vestibular Paroxysmia

Vestibular paroxysmia is a rare condition characterized by brief, recurrent attacks of vertigo, often attributed to neurovascular compression of the vestibulocochlear nerve. Antiepileptic drugs like carbamazepine and oxcarbazepine are the standard treatment. ijbcp.commdpi.com

Retrospective studies have investigated the role of betahistine mesylate as an add-on therapy. One review indicated that betahistine mesylate tablets (BMT) could significantly enhance the efficacy of carbamazepine in treating vestibular paroxysmia. mdpi.comresearchgate.net A study comparing carbamazepine alone, carbamazepine with BMT, and oxcarbazepine with BMT found that after 12 weeks, the carbamazepine plus BMT group showed a greater reduction in the frequency, duration, and score of vertigo compared to the other groups. ijbcp.commdpi.com Another study suggested that the combination of oxcarbazepine and BMT could be a viable alternative for patients with carbamazepine hypersensitivity. mdpi.com

Table 2: Clinical Studies on Betahistine Mesylate in Vestibular Paroxysmia

| Study Design | Intervention Groups | Key Findings |

|---|---|---|

| Retrospective Review ijbcp.commdpi.com | Carbamazepine alone vs. Carbamazepine + BMT vs. Oxcarbazepine + BMT | Carbamazepine + BMT group had a greater reduction in vertigo frequency, duration, and score after 12 weeks. |

| Clinical Study researchgate.net | Oxcarbazepine + BMT | Increased efficacy compared to monotherapy with oxcarbazepine, especially in patients with carbamazepine hypersensitivity. |

Cervical Vertigo

Cervical vertigo, or cervicogenic dizziness, is a syndrome involving neck pain and dizziness. While manual therapy is often considered, pharmacological options are also explored. nih.gov Some clinical reports suggest that routine drug therapies, including betahistine mesylate, may not always have significant efficacy. nih.gov However, it is still commonly used in clinical practice for this condition. nih.gov One study noted that oral administration of betahistine significantly improved symptoms in patients with cervical vertigo, as measured by various clinical scales for dizziness and balance.

Vertigo Secondary to Vertebrobasilar Artery Ischemia

Vertebrobasilar insufficiency (VBI) can lead to vertigo due to reduced blood flow in the posterior circulation of the brain. Betahistine hydrochloride has been studied for its potential to improve arterial hemodynamics and cerebral blood flow in these patients. e-century.us

A meta-analysis of seven randomized controlled trials involving 664 subjects investigated the combination of puerarin (B1673276) and betahistine for VBI vertigo. nih.gov The results showed a statistically significant increase in treatment efficacy with the combination therapy compared to control groups. nih.gov The average blood flow velocity in the vertebrobasilar arteries also increased with the combination treatment. nih.gov Another clinical study found that adding betahistine hydrochloride to flunarizine (B1672889) treatment for patients with vertebrobasilar insufficiency vertigo resulted in a higher effective rate and better improvement in arterial hemodynamics and cerebral blood perfusion compared to flunarizine alone. e-century.us

Table 3: Studies on Betahistine in Vertigo Secondary to Vertebrobasilar Artery Ischemia

| Study Design | Number of Participants | Intervention Groups | Key Findings |

|---|---|---|---|

| Meta-Analysis nih.gov | 664 (7 RCTs) | Puerarin + Betahistine vs. Control | Significant increase in efficacy and blood flow velocity with combination therapy. |

| Clinical Study e-century.us | Not specified | Flunarizine + Betahistine Hydrochloride vs. Flunarizine Alone | Higher effective rate and improved hemodynamics with combination therapy. |

Comparative Studies with Other Anti-Vertigo Agents

Several studies have compared the efficacy of betahistine with other drugs used to manage vertigo.

In a study comparing betahistine to cinnarizine (B98889) for otogenic vertigo, betahistine treatment led to significantly greater improvements in mean vertigo scores. ijbcp.comresearchgate.net This difference was evident as early as one week into treatment, and after four weeks, betahistine had decreased the intensity of vertigo symptoms about twofold compared to cinnarizine. ijbcp.comresearchgate.net

Another study compared a fixed-dose combination of cinnarizine and dimenhydrinate with betahistine in patients with vestibular neuritis. ijbcp.com The results of this non-inferiority study indicated that the fixed combination was at least as effective as betahistine.

A comparison between betahistine and Ginkgo biloba extract EGb 761 in the treatment of vertigo showed that both were effective, but the study did not establish superiority of one over the other. ijbcp.com

Table 4: Comparative Studies of Betahistine Mesylate

| Comparison Drug(s) | Condition | Key Findings |

|---|---|---|

| Cinnarizine ijbcp.comresearchgate.net | Otogenic Vertigo | Betahistine showed significantly greater improvement in vertigo scores. |

| Cinnarizine and Dimenhydrinate (fixed combination) ijbcp.com | Vestibular Neuritis | The fixed combination was non-inferior to betahistine. |

| Ginkgo Biloba Extract EGb 761 ijbcp.com | Vertigo | Both treatments were found to be effective. |

Betahistine Dihydrochloride vs. Betahistine Mesylate: Comparative Clinical Data

A direct comparison of the clinical efficacy between betahistine dihydrochloride and betahistine mesylate is challenging due to a notable absence of head-to-head clinical trials. ijbcp.comijbcp.comindexcopernicus.com A systematic review of published literature highlights that while both salts of betahistine are used for treating Ménière's disease and other vestibular disorders, the volume of clinical research is significantly larger for the dihydrochloride salt. ijbcp.comresearchgate.net

Despite the lack of direct comparative efficacy studies, reviews have identified several potentially relevant differences between the two salts, suggesting they may not be interchangeable for treating vestibular dysfunction. ijbcp.comindexcopernicus.comresearchgate.net The body of published evidence for betahistine dihydrochloride in Ménière's disease includes approximately 34 studies, whereas about 10 studies have been identified for betahistine mesylate. ijbcp.comresearchgate.net

Meta-analyses combining studies of both salts against a placebo have confirmed the therapeutic benefit of betahistine in general for vertigo. ijbcp.com One such analysis showed a pooled odds ratio of 3.52 in favor of betahistine for clinical improvement. ijbcp.com However, it is not possible to conclude from the existing data whether there are definite differences in the efficacy profiles of the two salts. ijbcp.comijbcp.com

Pharmacokinetic studies have also suggested potential variability in how the different salts are processed in the body, which could be influenced by ethnic factors. ijbcp.commdpi.com Furthermore, a molecular weight comparison indicates that a higher quantity of betahistine mesylate would be needed to deliver an equivalent dose of the active betahistine base compared to the dihydrochloride salt. ijbcp.comindexcopernicus.com

Table 1: Comparison of Betahistine Dihydrochloride and Betahistine Mesylate

| Feature | Betahistine Dihydrochloride | Betahistine Mesylate |

|---|---|---|

| Volume of Clinical Evidence | Substantially greater; around 34 published studies identified for Ménière's disease. ijbcp.comresearchgate.net | Considerably less; around 10 published studies identified for similar indications. ijbcp.comresearchgate.net |

| Head-to-Head Efficacy Trials | No direct, head-to-head comparative studies on clinical efficacy have been published. ijbcp.comijbcp.comindexcopernicus.com | |

| Pharmacokinetic Profile | Most pharmacokinetic data is based on this salt. mdpi.com | Studies in Chinese subjects using the mesilate salt showed significant differences in pharmacokinetics compared to other nations using the dihydrochloride salt. mdpi.com |

| Post-Marketing Surveillance | Detailed post-marketing surveillance data is available. ijbcp.comindexcopernicus.com | Less data available from post-marketing surveillance. ijbcp.comindexcopernicus.com |

Long-Term Outcomes and Relapse Prevention

Long-term administration of betahistine mesylate is primarily aimed at preventing the recurrence of vertigo attacks and managing residual symptoms in chronic vestibular disorders like Ménière's disease. medex.com.bd Clinical information suggests that continued use of betahistine mesylate can be effective in preventing dizzy spells. medex.com.bd

Several studies have investigated the long-term efficacy of betahistine in various forms. For instance, in patients with Benign Paroxysmal Positional Vertigo (BPPV), treatment for at least three months has been noted as essential for vestibular compensation and reducing both recurrence of vertigo and residual dizziness. msjonline.org Similarly, for vertigo associated with Ménière's disease, a treatment duration of three months is considered a successful therapeutic scheme to control symptoms, reduce the frequency and intensity of attacks, and prevent new episodes. msjonline.org

A recent 2024 study focusing specifically on cochlear Ménière's disease found a significant correlation between the duration of betahistine treatment and clinical outcomes. nih.gov The study enrolled 78 patients and concluded that a longer treatment duration was an independent factor for improved hearing status. nih.gov Patients who received betahistine treatment for an average of at least 277 days per year showed higher odds of improvement in hearing at low and medium frequencies. nih.gov

Other research has also pointed to the benefits of betahistine in managing associated symptoms over the long term. One study reported that treatment with betahistine mesylate, in combination with other drugs, significantly reduced tinnitus after five weeks. elsevier.es Another study found that a 48 mg/day dose of betahistine over 120 consecutive days was useful in reducing or eliminating tinnitus in patients with vestibular disorders. elsevier.es

Despite these findings, it is important to note that some systematic reviews and high-quality trials have concluded there is insufficient high-quality evidence to definitively establish the efficacy of betahistine over placebo for the primary symptoms of Ménière's disease in the long term. universiteitleiden.nlthieme-connect.come-lactancia.org

Table 2: Summary of Long-Term Betahistine Efficacy Studies

| Indication | Study Focus | Key Finding | Source |

|---|---|---|---|

| Cochlear Ménière's Disease | Relationship between treatment duration and clinical outcomes (n=78). | Treatment for at least 277 days/year was associated with improved hearing outcomes. nih.gov | nih.gov |

| Peripheral Vertigo (including BPPV & Ménière's) | Optimal duration for relapse prevention. | Treatment for at least 3 months is suggested to reduce recurrence and residual dizziness. msjonline.org | msjonline.org |

| Vestibular Disorders with Tinnitus | Efficacy in reducing tinnitus. | A 120-day treatment course was shown to be useful in reducing or eliminating tinnitus. elsevier.es | elsevier.es |

| Ménière's Disease | General relapse prevention. | Continued administration is suggested to prevent the recurrence of dizzy spells. medex.com.bd | medex.com.bd |

Pharmacokinetic and Pharmacodynamic Research of Betahistine Mesylate

Absorption and Metabolism of Betahistine (B147258) Mesylate

Betahistine mesylate is readily and almost completely absorbed from the gastrointestinal tract following oral administration. white-medicine.commedicines.org.ukgeneesmiddeleninformatiebank.nlmedsafe.govt.nzmims.com Upon absorption, it undergoes rapid and extensive first-pass metabolism, primarily in the liver, catalyzed by monoamine oxidase (MAO) enzymes. white-medicine.commedicines.org.ukgeneesmiddeleninformatiebank.nlmedsafe.govt.nzmims.commdpi.comijbcp.comdrugbank.comwikipedia.orgcbg-meb.nl The principal metabolite formed is 2-pyridylacetic acid (2-PAA), which is pharmacologically inactive. white-medicine.commedicines.org.ukgeneesmiddeleninformatiebank.nlmedsafe.govt.nzmims.commdpi.comijbcp.comdrugbank.comwikipedia.orgcbg-meb.nl Due to this extensive metabolism, the plasma concentrations of the parent betahistine are extremely low, often below the limit of detection, making 2-PAA the primary analyte for pharmacokinetic assessments. white-medicine.commedicines.org.ukgeneesmiddeleninformatiebank.nlmdpi.comwikipedia.orgcbg-meb.nlresearchgate.net

Food intake has been shown to influence the rate but not the extent of betahistine absorption. Specifically, while the maximum plasma concentration (Cmax) of the metabolite 2-PAA is lower under fed conditions compared to fasting conditions, the total extent of absorption, as measured by the area under the plasma concentration-time curve (AUC), remains largely unaffected. white-medicine.commedicines.org.ukgeneesmiddeleninformatiebank.nlmedsafe.govt.nzmims.com

Bioavailability Considerations

The absolute bioavailability of betahistine is considered very low, estimated to be in the range of approximately 0.5% to 2%, primarily due to significant first-pass hepatic metabolism. cbg-meb.nl Consequently, pharmacokinetic analyses and bioequivalence studies predominantly utilize the inactive metabolite, 2-PAA, as a surrogate marker for drug exposure. white-medicine.commedicines.org.ukgeneesmiddeleninformatiebank.nlmdpi.comresearchgate.net Studies comparing different betahistine formulations have demonstrated bioequivalence based on the pharmacokinetic parameters of 2-PAA, indicating comparable absorption rates and extents between various tablet formulations. researchgate.netresearchgate.net

Metabolite Activity and Excretion

The major metabolite of betahistine, 2-pyridylacetic acid (2-PAA), is pharmacologically inactive. white-medicine.commedicines.org.ukgeneesmiddeleninformatiebank.nlmedsafe.govt.nzmims.commdpi.comijbcp.comdrugbank.comwikipedia.orgcbg-meb.nl However, other metabolites, such as aminoethylpyridine and hydroxyethylpyridine, have been identified and are suggested to play a role in some of betahistine's effects, potentially by increasing cochlear blood flow. thieme-connect.comijbcp.com

The elimination of betahistine occurs primarily through the renal route, with the metabolite 2-PAA being readily excreted in the urine. medicines.org.ukgeneesmiddeleninformatiebank.nlmedsafe.govt.nzmims.commdpi.comdrugbank.com Studies indicate that approximately 85% to 91% of an administered dose is recovered in urine as 2-PAA within 24 hours. medicines.org.ukmedsafe.govt.nzmims.comdrugbank.com The elimination half-life of the metabolite 2-PAA is typically reported to be around 3 to 5 hours. white-medicine.commedicines.org.ukgeneesmiddeleninformatiebank.nlmedsafe.govt.nzmims.comresearchgate.net Excretion of the parent betahistine compound via the kidneys or feces is considered to be of minor importance. medicines.org.ukgeneesmiddeleninformatiebank.nl

Dose Proportionality Studies

Research has indicated that betahistine exhibits linear pharmacokinetics across a range of therapeutic oral doses, typically between 8 mg and 48 mg. white-medicine.commedicines.org.ukgeneesmiddeleninformatiebank.nlmedsafe.govt.nzmdpi.comresearchgate.netchinagp.net This linearity suggests that the metabolic pathways involved in betahistine processing are not saturated within this dose range, as evidenced by consistent recovery rates of the metabolite. medicines.org.ukgeneesmiddeleninformatiebank.nlmedsafe.govt.nzmdpi.com Studies conducted in various populations, including Arabic individuals, have specifically demonstrated dose proportionality for betahistine within the 8 mg to 24 mg dose range. mdpi.comresearchgate.netchinagp.net

Influence of Genetic and Environmental Factors on Pharmacokinetics

Variability in the pharmacokinetic profile of betahistine can be influenced by both genetic and environmental factors. mdpi.comresearchgate.net Genetic polymorphisms in enzymes responsible for betahistine metabolism, such as monoamine oxidase, may contribute to inter-individual differences in drug disposition. mdpi.comresearchgate.net

Environmental factors, including ethnicity and co-administered medications, also play a role. Significant pharmacokinetic differences have been observed among different national and ethnic groups. For instance, studies have reported a longer terminal elimination half-life of the metabolite 2-PAA in Chinese subjects (approximately 5 hours, with a range of 2-11 hours) compared to subjects from other regions (around 3 hours, with a range of 2-7 hours). white-medicine.commdpi.com These variations may be attributed to ethnic differences or potentially to the use of different betahistine salt forms (dihydrochloride versus mesilate). mdpi.comijbcp.comresearchgate.netindexcopernicus.com

Furthermore, interactions with other drugs can affect betahistine metabolism. In vitro data suggest that monoamine oxidase inhibitors (MAOIs), including selective MAO-B inhibitors like selegiline, can inhibit betahistine metabolism. medicines.org.ukdrugbank.com Concurrently, co-administration with H1 receptor antagonists might lead to a mutual attenuation of their respective pharmacological effects. medicines.org.uk

Data Tables

Table 1: Pharmacokinetic Parameters of 2-PAA in Different Populations

| Population/Study Group | Dose (mg) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | Reference(s) |

| Chinese Subjects | 24 | 339.4 | ~1 | 5.2 (2.0-11.4) | white-medicine.comresearchgate.net |

| Mexican Subjects | 24 | 1677 | - | - | mdpi.com |

| Brazilian Subjects | 16 | 527 | - | - | mdpi.com |

| Thai Subjects | 24 | 380 | - | - | mdpi.com |

| General (2-PAA) | - | - | ~1 | ~3.5 | medicines.org.ukgeneesmiddeleninformatiebank.nlmdpi.comresearchgate.net |

| Chinese (General 2-PAA) | - | - | - | ~5 (2-11) | white-medicine.commdpi.com |

Note: Tmax for 2-PAA is generally reported around 1 hour after betahistine intake across various studies. T1/2 values are for the metabolite 2-PAA.

Table 2: Influence of Food Intake on Betahistine Absorption (Metabolite 2-PAA)

| Condition | Cmax | AUC | Reference(s) |

| Fasted State | Higher | Unchanged | white-medicine.commedicines.org.ukgeneesmiddeleninformatiebank.nl |

| Fed State | Lower | Unchanged | white-medicine.commedicines.org.ukgeneesmiddeleninformatiebank.nl |

Compound List

Betahistine

Betahistine dihydrochloride (B599025)

Betahistine mesylate

2-pyridylacetic acid (2-PAA)

Aminoethylpyridine

Hydroxyethylpyridine

Selegiline

Future Directions and Emerging Research Avenues for Betahistine Mesylate

The therapeutic landscape for vestibular and related disorders is continually evolving, and betahistine (B147258) mesylate remains a compound of significant interest. Future research is poised to refine its clinical application, explore novel indications, and deepen the understanding of its pharmacological mechanisms.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for assessing the purity and stability of betahistine mesylate in preclinical studies?

- Classification : Basic (Analytical Chemistry)

- Answer : The European Pharmacopoeia outlines key methods:

- Loss on drying : ≤1.0% after 24 hours at 70°C under vacuum with phosphorus pentoxide .

- Residue on ignition : ≤0.1% (gravimetric analysis post-ignition) .

- Potentiometric titration : Using 0.1 M perchloric acid in acetic anhydride for assay determination (relative standard deviation ≤1.0% for peak area reproducibility) .

- Methodological Note : Pair these with HPLC for impurity profiling and stability-indicating assays under stress conditions (e.g., heat, humidity).

Q. How do physicochemical properties of betahistine mesylate influence its formulation for in vivo studies?

- Classification : Basic (Pharmaceutics)

- Answer :

- Solubility : Highly soluble in polar solvents (e.g., DMSO at 59 mg/mL) but limited aqueous solubility, necessitating co-solvents like PEG300 for oral dosing .

- Stability : Store at -20°C (powder) or -80°C (DMSO stock) to prevent degradation; avoid prolonged exposure to light or moisture .

- Methodological Note : Use freeze-drying for long-term storage of aqueous formulations.

Advanced Research Questions

Q. What experimental models are optimal for studying betahistine mesylate’s dual H1/H3 receptor activity?

- Classification : Advanced (Pharmacology)

- Answer :

- In vitro : CHO cells transfected with human or rat H3 receptors (e.g., hH3(445)R) to quantify cAMP modulation. Betahistine acts as an inverse agonist at low concentrations (EC50: 0.05–0.3 nM) but transitions to partial agonism at >10 nM .

- In vivo : Murine models (e.g., CIA mice) for arthritis studies (1–5 mg/kg oral dose, 3-week duration) to assess anti-inflammatory cytokine reduction .

- Methodological Note : Pair with histamine receptor knockout models to isolate H1/H3 effects.

Q. How can contradictory data on betahistine mesylate’s efficacy in vertigo models be resolved?

- Classification : Advanced (Data Analysis)

- Answer :

- Systematic Review : Conduct meta-analyses of randomized controlled trials (RCTs) with stratification by disease subtype (e.g., Ménière’s vs. vestibular migraine) .

- Dose Optimization : Address variability in clinical responses by correlating plasma concentrations with H3 receptor occupancy (e.g., ED50: 0.4 mg/kg intraperitoneal vs. 2 mg/kg oral in mice) .

- Methodological Note : Use Bayesian statistical frameworks to account for inter-study heterogeneity.

Q. What methodologies validate betahistine mesylate’s vasodilatory effects in the inner ear?

- Classification : Advanced (Physiology)

- Answer :

- Laser Doppler Flowmetry : Direct measurement of cochlear blood flow in guinea pigs post-administration (dose range: 0.1–30 mg/kg) .

- Histamine Receptor Antagonism : Co-administer H1/H3 blockers (e.g., pyrilamine) to confirm receptor-specific vasodilation .

- Methodological Note : Combine with MRI angiography for non-invasive vascular imaging in larger animal models.

Q. How should researchers design trials to evaluate betahistine mesylate in combination therapies?

- Classification : Advanced (Clinical Research)

- Answer :

- Adjunctive Therapy : Example: Transcutaneous auricular vagus nerve stimulation (taVNS) + betahistine (12-week RCT, n=96) showed significant improvements in SF36 scores (95% CI: 11.06–18.39; p<0.001) .

- Outcome Metrics : Include vHIT (video head impulse test) and caloric testing for vestibular function .

- Methodological Note : Use adaptive trial designs to optimize dosing regimens for combinatorial efficacy.

Data Contradiction & Mechanistic Questions

Q. Why does betahistine mesylate exhibit inverse agonism at H3 receptors in vitro but agonist-like effects in vivo?

- Classification : Advanced (Molecular Pharmacology)

- Answer :

- Receptor Reserve Theory : High receptor expression in transfected CHO cells amplifies inverse agonism, whereas endogenous H3 receptors in vivo may have lower density, favoring partial agonism .

- Metabolite Activity : Betahistine’s major metabolite, aminoethylpyridine, may exert distinct receptor modulation .

- Methodological Note : Perform radioligand binding assays with varying receptor densities to test this hypothesis.

Q. How do salt forms (mesylate vs. dihydrochloride) impact betahistine’s pharmacokinetic and experimental outcomes?

- Classification : Advanced (Pharmaceutical Chemistry)

- Answer :

- Solubility : Dihydrochloride salt has superior aqueous solubility (critical for IV studies), while mesylate offers stability in solid formulations .

- Bioequivalence : Ensure molar equivalence in dosing (e.g., 24 mg mesylate ≈ 16 mg dihydrochloride) when comparing salt forms .

- Methodological Note : Cross-reference salt-specific PK data from regulatory filings (e.g., EMA or FDA reports).

Ethical & Translational Considerations

Q. What guidelines exist for betahistine mesylate use in preclinical studies involving special populations (e.g., geriatric or immunocompromised models)?

- Classification : Advanced (Translational Research)

- Answer :

- Expert Consensus : The Chinese Medical Education Association recommends dose adjustments for renal/hepatic impairment and monitoring for gastrointestinal adverse events (e.g., nausea in 5–10% of cases) .

- Dosing : Start at 50% of standard doses (e.g., 0.5 mg/kg in mice) for vulnerable populations .

- Methodological Note : Conduct toxicokinetic studies to establish safety margins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.